4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Description
This compound features an imidazo[2,1-b]thiazole core substituted at position 6 with a 4-methoxyphenyl group. The C-3 position is linked to a propanamido-benzamide moiety, distinguishing it from simpler acetamide derivatives.
Properties
IUPAC Name |
4-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-29-18-9-4-14(5-10-18)19-12-26-17(13-30-22(26)25-19)8-11-20(27)24-16-6-2-15(3-7-16)21(23)28/h2-7,9-10,12-13H,8,11H2,1H3,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQMRBVSIPSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling.
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function. The specific interactions and changes induced by this compound would depend on its precise chemical structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to the function of their targets. The specific pathways affected by this compound would depend on its precise targets and mode of action.
Pharmacokinetics
The compound’s molecular weight (30235) suggests that it may have suitable properties for absorption and distribution. The presence of a methoxy group could potentially influence its metabolism, while the carboxylic acid group could play a role in its excretion.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would depend on its precise targets and mode of action.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with.
Biological Activity
The compound 4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide represents a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. The general synthetic route includes:
- Starting Materials : Appropriate precursors such as 4-methoxyphenyl and thiazole derivatives.
- Reagents : Common reagents include anhydrous sodium acetate and ethyl bromoacetate under reflux conditions.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels (≥95%) .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising antibacterial activity .
Antitumor Activity
Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, with findings suggesting that it inhibits cell proliferation effectively. The structure-activity relationship (SAR) studies have highlighted the importance of the methoxy group in enhancing cytotoxicity .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It interacts with specific enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Cell Signaling Pathways : The compound may modulate pathways that are crucial for cancer cell survival and proliferation .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of imidazo[2,1-b]thiazole derivatives, including the compound . These studies suggest that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to DNA damage and ultimately triggers cell death pathways.
Antimicrobial Properties
In addition to anticancer activity, imidazo[2,1-b]thiazole derivatives have shown promise as antimicrobial agents. The compound has been evaluated against various bacterial strains and exhibited significant antibacterial activity.
- Target Bacteria : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of imidazo[2,1-b]thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are involved in inflammatory processes.
- Potential Applications : This could lead to therapeutic applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
Emerging research suggests that compounds like 4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide may possess neuroprotective properties. These effects could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Mechanism : The neuroprotective effects are likely mediated through antioxidant activity and the modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Evaluation
A study published in ACS Omega explored a series of imidazo[2,1-b]thiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of imidazo[2,1-b]thiazole derivatives against resistant bacterial strains. The study demonstrated that these compounds could effectively inhibit bacterial growth, suggesting their potential use in developing new antibiotics .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The imidazo[2,1-b]thiazole scaffold is highly versatile, with substituents at positions 3, 5, and 6 critically influencing bioactivity. Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Substituent Effects on Enzyme Inhibition :
- The 4-methylsulfonylphenyl group at position 6 (e.g., 6a) enhances COX-2 selectivity, while the 4-methoxyphenyl group (as in the target compound) may favor solubility due to its electron-donating nature .
- Substitution at position 5 (e.g., N,N-dimethyl in 6a) significantly boosts COX-2 potency, suggesting that modifying the target compound’s C-5 position could amplify activity .
Cytotoxicity and Selectivity: Chlorophenyl substituents (e.g., 5l) improve VEGFR2 inhibition and cytotoxicity against triple-negative breast cancer (MDA-MB-231), whereas methoxyphenyl derivatives (e.g., 5h) show milder effects .
Synthetic Flexibility :
- The hydrazide intermediate () and acetic acid derivative (2c, ) serve as precursors for diverse analogs, highlighting the feasibility of modifying the target compound’s propanamido-benzamide group .
Physicochemical and Spectroscopic Data
Table 2: Characterization of Selected Analogs
- The target compound’s benzamide group would likely exhibit characteristic IR peaks near 1670 cm⁻¹ (C=O) and ¹H-NMR signals for aromatic protons (~7.5–8.5 ppm) and methoxy groups (~3.8 ppm) .
Structure-Activity Relationship (SAR) Trends
- Position 6 : Electron-withdrawing groups (e.g., Cl, SO₂Me) enhance enzyme inhibition (COX-2, VEGFR2), while electron-donating groups (e.g., OMe) improve solubility but may reduce potency .
- Position 3 : Acetamide derivatives (e.g., 5h, 5l) show moderate activity, whereas bulkier linkers (e.g., propanamido-benzamide) could optimize target engagement .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide?
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : For example, imidazo[2,1-b]thiazole cores are formed by reacting hydrazine derivatives with ketones or aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) .
- Amide coupling : Propanamido-benzamide moieties are introduced using carbodiimide-based coupling agents or direct acylation under reflux conditions .
- Solvent optimization : Absolute ethanol is often preferred for reflux reactions due to its polarity and ability to dissolve aromatic intermediates .
Q. How is the structural characterization of this compound validated in academic studies?
- X-ray crystallography : Used to resolve the 3D structure, particularly for confirming the imidazo[2,1-b]thiazole core and methoxyphenyl substituents .
- Spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1721 cm⁻¹) .
- NMR : Assigns proton environments (e.g., methoxy groups at ~3.8 ppm in H NMR) .
Q. What preliminary biological assays are used to screen its pharmacological potential?
- In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values reported in the µM range .
- Antimicrobial screening : Evaluated via agar diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic labs?
-
Reaction condition tuning :
Variable Optimization Strategy Example Impact Solvent Switch from ethanol to DMF for higher solubility of intermediates Yield increase from 70% to 85% Catalyst Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization Reaction time reduced by 30% -
Purification : Gradient column chromatography with silica gel (hexane:ethyl acetate) improves purity (>95%) .
Q. What mechanistic insights exist for its reported antitumor activity?
- DNA intercalation : The planar imidazo[2,1-b]thiazole core may intercalate with DNA, disrupting replication (supported by UV-vis and fluorescence quenching studies) .
- Enzyme inhibition : Structural analogs show inhibition of topoisomerase II, suggesting a similar mechanism .
- Contradictions : Some studies report low selectivity between cancerous and normal cells, necessitating SAR (structure-activity relationship) adjustments .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- Quantum chemical calculations : Predict electron distribution and reactive sites for functionalization (e.g., adding trifluoromethyl groups for metabolic stability) .
- Molecular docking : Screens derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .
- ADMET modeling : Estimates solubility, permeability, and toxicity profiles early in design .
Q. What strategies resolve contradictions in reported pharmacological data across studies?
- Comparative assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols to minimize variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .
- Crystallographic validation : Confirm that batch-to-batch structural variations (e.g., polymorphs) do not affect activity .
Q. How can the compound’s pharmacokinetic limitations (e.g., low bioavailability) be addressed?
Q. What advanced analytical techniques validate its interaction with biological targets?
Q. How are multi-step syntheses designed to minimize toxic byproducts?
- Green chemistry principles :
- Replace chlorinated solvents with cyclopentyl methyl ether (CPME) .
- Use catalytic methods (e.g., Pd-catalyzed cross-coupling) to reduce waste .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
